(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol
Overview
Description
(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol is a chiral diol compound characterized by the presence of two naphthyl groups attached to a central ethane backbone. This compound is notable for its optical activity and is often used in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method is the asymmetric dihydroxylation of 1,2-di(1-naphthyl)ethylene using a chiral catalyst such as osmium tetroxide in the presence of a chiral ligand . The reaction conditions often include a solvent like tert-butyl alcohol and water, with the reaction being carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chiral resolution techniques or the employment of biocatalysts to achieve the desired enantiomeric purity. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or quinones using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or tosylates.
Scientific Research Applications
(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a chiral ligand in catalytic reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biocatalytic processes.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism by which (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol exerts its effects is primarily through its ability to act as a chiral ligand or catalyst. The compound can coordinate with metal centers in catalytic reactions, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include interactions with metal ions and the stabilization of transition states in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol: The enantiomer of (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol, used in similar applications but with opposite optical activity.
1,2-Diphenylethane-1,2-diol: A similar diol with phenyl groups instead of naphthyl groups, used in asymmetric synthesis.
1,2-Di(2-naphthyl)-1,2-ethanediol: A structural isomer with naphthyl groups in different positions, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its high enantiomeric purity and its ability to induce chirality in various chemical reactions. Its naphthyl groups provide additional steric and electronic effects that enhance its performance as a chiral ligand and catalyst in asymmetric synthesis.
Properties
IUPAC Name |
(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-24H/t21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRCSHSTIWDUPJ-VXKWHMMOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440520 | |
Record name | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229184-99-0 | |
Record name | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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